(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide typically involves the reaction of benzofuran derivatives with methanesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide group . The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, industrial methods may involve the use of automated systems for precise control of reaction parameters and to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects . For example, it may inhibit microbial growth by targeting bacterial enzymes essential for cell wall synthesis . In cancer research, it may induce apoptosis in cancer cells by interacting with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
Benzothiophene: Similar in structure to benzofuran but contains a sulfur atom instead of oxygen.
Benzofuran-2-carboxamide: Another derivative with potential biological activities.
Uniqueness
(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties . This group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)6-7-1-2-8-4-13-5-9(8)3-7/h1-3H,4-6H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANZGLYINPGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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